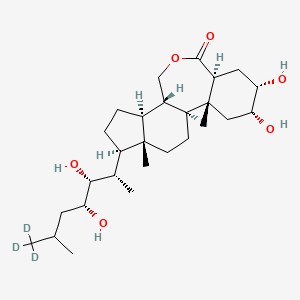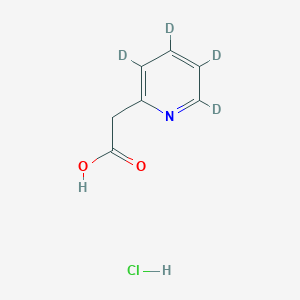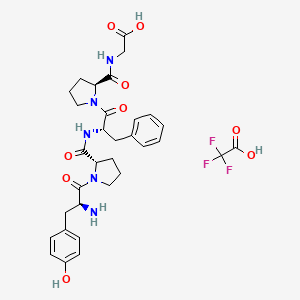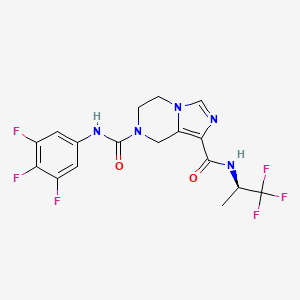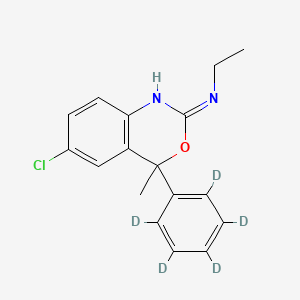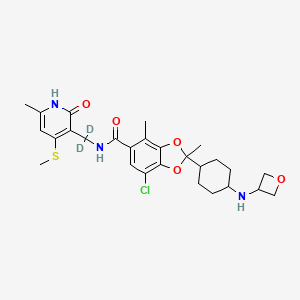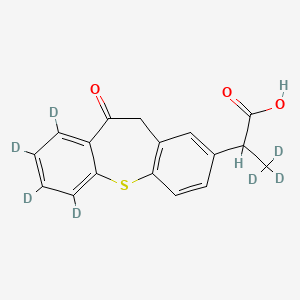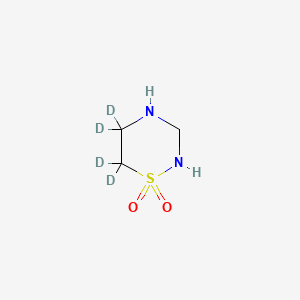
Eribulin-d3 (mesylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eribulin-d3 (mesylate) is a deuterated form of eribulin mesylate, a synthetic analogue of halichondrin B, which is a natural product isolated from the marine sponge Halichondria okadai. Eribulin mesylate is a microtubule-targeting agent used primarily in the treatment of metastatic breast cancer . The deuterated form, Eribulin-d3 (mesylate), is used in research to study the pharmacokinetics and metabolism of eribulin mesylate.
准备方法
Synthetic Routes and Reaction Conditions
Eribulin mesylate is synthesized through a complex multi-step process starting from halichondrin B. The synthesis involves the formation of a macrocyclic ketone structure, which is crucial for its biological activity . The deuterated form, Eribulin-d3 (mesylate), is prepared by incorporating deuterium atoms into specific positions of the eribulin mesylate molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process .
Industrial Production Methods
The industrial production of Eribulin-d3 (mesylate) follows similar synthetic routes as eribulin mesylate but requires additional steps to ensure the incorporation of deuterium atoms. This involves the use of deuterated starting materials and careful control of reaction conditions to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
Eribulin-d3 (mesylate) undergoes various chemical reactions, including:
Oxidation: Eribulin-d3 (mesylate) can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated alcohols or amines .
科学研究应用
Eribulin-d3 (mesylate) has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of eribulin mesylate in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of eribulin mesylate.
Cancer Research: Used in preclinical studies to evaluate the efficacy and safety of eribulin mesylate in various cancer models.
Drug Development: Assists in the development of new analogues and derivatives with improved pharmacological properties
作用机制
Eribulin-d3 (mesylate) exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, resulting in a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage . The molecular targets include tubulin beta-1 chain and apoptosis regulator Bcl-2 .
相似化合物的比较
Similar Compounds
Halichondrin B: The natural product from which eribulin mesylate is derived.
Paclitaxel: Another microtubule-targeting agent used in cancer treatment.
Docetaxel: A taxane similar to paclitaxel with a slightly different mechanism of action.
Uniqueness
Eribulin-d3 (mesylate) is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Unlike other microtubule-targeting agents, eribulin mesylate has a distinct mechanism of action that involves the inhibition of microtubule growth without affecting the shortening phase .
属性
分子式 |
C41H63NO14S |
|---|---|
分子量 |
829.0 g/mol |
IUPAC 名称 |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-14-methyl-8,15-dimethylidene-21-(trideuteriomethoxy)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1/i4D3; |
InChI 键 |
QAMYWGZHLCQOOJ-OGUHGQNFSA-N |
手性 SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]5[C@H]6[C@@H](O4)[C@@H]7[C@H](O6)C[C@@](O7)(O5)CC[C@H]8CC(=C)[C@@H](O8)CC[C@H]9C[C@H](C(=C)[C@H](O9)C[C@@H]2O[C@@H]1C[C@@H](CN)O)C.CS(=O)(=O)O |
规范 SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



